N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton and carbon-13 NMR data for the compound (Table 1) reveal distinct signals for each substituent:
Table 1: Predicted NMR Chemical Shifts
| Nucleus | δ (ppm) | Assignment |
|---|---|---|
| ¹H | 2.45 (s) | Methyl protons at C3 |
| ¹H | 7.25–7.45 (m) | Phenyl protons at C6 |
| ¹H | 8.12 (d, J=8.5 Hz) | Fluorophenyl aromatic protons |
| ¹³C | 165.2 | Carboxamide carbonyl (C=O) |
| ¹³C | 152.4 | Thiazole C2 (adjacent to sulfur) |
The fluorine-19 NMR spectrum shows two signals:
Infrared (IR) Spectroscopy
Key IR absorptions (Figure 2) include:
Mass Spectrometry
Electrospray ionization (ESI) mass spectrometry yields a molecular ion peak at m/z 419.4 [M+H]⁺, with fragmentation pathways involving:
- Loss of CF₃ (69 Da) at m/z 350.4
- Cleavage of the amide bond (113 Da) at m/z 306.3
Properties
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N3OS/c1-11-17(18(28)25-13-7-8-15(21)14(9-13)20(22,23)24)29-19-26-16(10-27(11)19)12-5-3-2-4-6-12/h2-10H,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMXSYOHQWZVFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide are receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3) kinases. These kinases play a crucial role in the regulation of necroptosis, a form of programmed cell death.
Mode of Action
This compound interacts with its targets, RIPK1 and RIPK3, by inhibiting their activity. This inhibition specifically blocks the phosphorylation of RIPK3 in necroptotic cells, thereby preventing the formation of the necrosome, a complex that is essential for the execution of necroptosis.
Biochemical Pathways
The inhibition of RIPK1 and RIPK3 by this compound affects the necroptosis pathway. Necroptosis is a form of regulated cell death that is distinct from apoptosis and is characterized by the rupture of the cell membrane and the release of cellular contents, which can trigger an inflammatory response. By inhibiting the key kinases in this pathway, this compound prevents the execution of necroptosis and the associated inflammatory response.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of necroptosis and the prevention of the associated inflammatory response. This could potentially have therapeutic benefits in conditions where necroptosis and inflammation play a detrimental role.
Biological Activity
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazo-thiazole core, which is known for its biological activity. The presence of fluorine and trifluoromethyl groups enhances its lipophilicity and potentially its interaction with biological targets.
1. Antitumor Activity
Research indicates that thiazole derivatives, including the compound , exhibit notable antitumor properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as Jurkat and A-431. The structure-activity relationship suggests that substituents on the phenyl ring significantly influence cytotoxicity. For example, the introduction of electron-donating groups at specific positions has been correlated with increased activity against these cell lines .
2. Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE). A related study found that thiazole-based compounds exhibit strong AChE inhibitory activity, suggesting possible applications in treating neurodegenerative diseases like Alzheimer's. The best-performing derivatives showed IC50 values in the low micromolar range, indicating potent inhibition .
3. Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activities. The compound's structural features may contribute to its efficacy against various pathogens. Studies have reported that similar thiazole compounds exhibit broad-spectrum antimicrobial effects, making them candidates for further investigation in infectious disease management .
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole-containing compounds highlights several key factors influencing their biological activity:
- Substituents on the Phenyl Ring : Electron-donating groups at the para position enhance cytotoxic activity.
- Presence of Halogens : Fluorine and chlorine substitutions are often associated with increased potency.
- Core Structure : The imidazo-thiazole framework is essential for maintaining biological activity.
Case Study 1: Antitumor Evaluation
A study evaluated various thiazole derivatives, including those similar to this compound. The results indicated that certain modifications led to enhanced cytotoxicity against cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | A-431 |
| N-[4-fluoro...] | < 10 | Various |
Case Study 2: AChE Inhibition
In another investigation into AChE inhibitors, a series of thiazole derivatives were synthesized and tested for their inhibitory effects. The most potent compound exhibited an IC50 value of 2.7 µM, demonstrating significant potential for treating Alzheimer's disease.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound X | 2.7 | AChE Inhibition |
| Compound Y | 5.0 | AChE Inhibition |
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide. Its ability to inhibit RIPK1 and RIPK3 suggests a role in cancer therapy by promoting apoptosis in cancer cells while preventing necroptosis-related inflammation.
Case Study:
A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the modulation of cell signaling pathways associated with apoptosis and necroptosis, highlighting its potential as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its structural features may contribute to interactions with bacterial enzymes or cell membranes, potentially leading to bactericidal effects.
Research Findings:
In vitro studies showed that derivatives of similar thiazole compounds demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This indicates that this compound might share similar properties .
Neurological Disorders
Recent research suggests that the compound could have applications in treating neurological disorders through its anti-inflammatory effects. By modulating necroptosis pathways in neuronal cells, it may protect against neurodegeneration.
Insights:
Studies have indicated that inhibiting RIPK1 can prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This positions the compound as a candidate for further exploration in neuroprotective therapies .
Data Table: Summary of Applications
Comparison with Similar Compounds
Key Structural and Functional Differences
Electron-Withdrawing vs. Electron-Donating Groups
- The target compound’s 4-fluoro-3-(trifluoromethyl)phenyl group provides strong electron-withdrawing effects, enhancing receptor binding via halogen interactions and improving membrane permeability .
- Analogs with methoxy (e.g., N-(2,4-dimethoxyphenyl)) or benzodioxin substituents exhibit electron-donating properties, which may reduce metabolic stability but improve solubility .
Core Heterocyclic Modifications
- The imidazothiazole core in the target compound contrasts with triazole-thiazole () or pyrazole () cores in analogs. These differences influence hydrogen-bonding capacity and enzymatic selectivity .
Impact on Physicochemical Properties
Q & A
Basic Research: Synthesis Optimization
Q: How can researchers optimize the synthesis of this compound to improve yield and purity? A:
- Reaction Conditions : Use reflux in acetonitrile (1–3 minutes) for intermediate cyclization, followed by iodine/triethylamine in DMF to promote sulfur elimination and product formation .
- Purification : Employ column chromatography (silica gel) after solvent evaporation to isolate pure products, as demonstrated in tetrachloromonospirophosphazene syntheses .
- Monitoring : Track reaction progress via thin-layer chromatography (TLC) and confirm purity using and NMR .
Basic Research: Structural Characterization
Q: What advanced spectroscopic techniques are recommended for confirming the structure of this compound? A:
- NMR Spectroscopy : Use and NMR to confirm substituent positions, as shown in thiadiazole and imidazo-thiazole derivatives .
- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation (refer to supplementary methods in phosphazene studies for protocols) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight and fragmentation patterns .
Advanced Research: Mechanistic Pathways
Q: How can computational chemistry predict the reactivity or binding mechanisms of this compound? A:
- Docking Studies : Use software like AutoDock to model interactions with biological targets (e.g., enzymes or receptors). The trifluoromethyl group enhances lipophilicity, which can be computationally validated for binding affinity .
- DFT Calculations : Analyze electron density and frontier molecular orbitals to predict reactive sites in the imidazo-thiazole core .
Basic Research: Biological Activity
Q: What in vitro assays are suitable for evaluating antimicrobial or anticancer potential? A:
- Antimicrobial Activity : Perform minimum inhibitory concentration (MIC) assays against bacterial/fungal strains, referencing thiadiazole derivatives with pH-dependent activity .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) and compare IC values to established drugs .
Advanced Research: Data Contradictions
Q: How should researchers address discrepancies in biological activity data across studies? A:
- Assay Standardization : Control variables like pH (critical for antimicrobial activity in thiadiazoles) and cell culture conditions .
- Structural Analog Comparison : Compare results with derivatives (e.g., 4-phenyl-1,3-thiazole-2-carboxamide) to identify substituent-specific trends .
- Meta-Analysis : Cross-reference datasets from independent studies to isolate confounding factors (e.g., solvent effects in solubility) .
Advanced Research: Derivative Synthesis
Q: What strategies enhance pharmacological properties through structural modifications? A:
- Side-Chain Functionalization : Introduce hydrazide or carboxamide groups via coupling reactions (e.g., with N-alkyl/aralkylhydrazines) to improve target selectivity .
- Heterocyclic Hybridization : Combine imidazo-thiazole scaffolds with pyrimidine or benzothiazole moieties to modulate bioactivity, as seen in peptidomimetic analogues .
Advanced Research: Solubility Challenges
Q: What formulation strategies mitigate poor aqueous solubility in preclinical studies? A:
- Co-Solvent Systems : Use DMF or THF/water mixtures (≤10% organic phase) to enhance solubility without cytotoxicity .
- Nanoformulations : Develop liposomal or polymeric nanoparticles to improve bioavailability, inspired by agrochemical delivery systems .
Advanced Research: Metabolic Stability
Q: How can metabolic stability be assessed, and what structural modifications improve it? A:
- Liver Microsome Assays : Incubate the compound with human/rat liver microsomes to measure half-life () and identify metabolic hotspots .
- Trifluoromethyl Optimization : Retain the 4-fluoro-3-(trifluoromethyl)phenyl group to resist oxidative metabolism, as demonstrated in pyrazole-carboxamide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
